molecular formula C15H13BrN2O3 B5566686 3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(4-BROMOPHENYL)UREA

3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(4-BROMOPHENYL)UREA

Cat. No.: B5566686
M. Wt: 349.18 g/mol
InChI Key: CHGRVKAZMWPEGV-UHFFFAOYSA-N
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Description

3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(4-BROMOPHENYL)UREA is a useful research compound. Its molecular formula is C15H13BrN2O3 and its molecular weight is 349.18 g/mol. The purity is usually 95%.
The exact mass of the compound N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-bromophenyl)urea is 348.01095 g/mol and the complexity rating of the compound is 361. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Bioactivity

A significant area of application involves the synthesis of asymmetric ureas and thioureas, showcasing their potential cytotoxic effects against cancer cell lines and inhibitory action on DNA topoisomerases. These compounds exhibit promising antiproliferative actions, underscoring their potential in cancer research (Esteves-Souza et al., 2006). Furthermore, research has been directed towards understanding the anticancer activity of certain urea derivatives, with studies revealing strong anticancer activities in various assays and cell lines, suggesting their evaluation in clinical trials for kidney cancer treatment (Nammalwar et al., 2010).

Enzyme Inhibition and Pharmacological Activity

Urea derivatives have been investigated for their enzyme inhibitory and pharmacological activities. Flexible urea compounds have shown potential as novel acetylcholinesterase inhibitors, indicating their relevance in developing treatments for neurodegenerative diseases (Vidaluc et al., 1995). Another study explored the urea coupling, lithiation, and rearrangement processes to achieve high enantioselectivity, which has implications in asymmetric synthesis and drug development (Clayden & Hennecke, 2008).

Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-3-(4-bromophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O3/c16-11-2-4-12(5-3-11)18-15(19)17-8-10-1-6-13-14(7-10)21-9-20-13/h1-7H,8-9H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHGRVKAZMWPEGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.